molecular formula C12H12N2O2 B1305944 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid CAS No. 321309-43-7

2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B1305944
CAS No.: 321309-43-7
M. Wt: 216.24 g/mol
InChI Key: JNHKHFADRGJMJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Uniqueness:

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is unique due to its combination of a pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential therapeutic applications set it apart from other pyrazole derivatives .

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, which is known for various pharmacological properties. Its chemical formula is C12H12N2O2C_{12}H_{12}N_2O_2, and it features both benzoic acid and pyrazole moieties, contributing to its biological efficacy.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to exhibit antiproliferative activity against various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells). The mechanism involves modulation of the mTORC1 pathway and autophagy processes:

  • Inhibition of mTORC1 : The compound disrupts mTORC1 reactivation during nutrient refeeding after starvation, leading to reduced phosphorylation of key substrates like P70 and 4EBP1 .
  • Autophagy Modulation : It increases basal autophagy but impairs autophagic flux under stress conditions, selectively targeting cancer cells that are metabolically stressed .

Anti-inflammatory and Antimicrobial Activities

The pyrazole moiety in this compound has been associated with anti-inflammatory effects. It has shown potential in reducing inflammation markers and modulating immune responses. Additionally, it possesses antimicrobial properties against various pathogens:

Activity TypeTarget OrganismsReference
AntimicrobialStaphylococcus aureus, Escherichia coli
Anti-inflammatoryVarious inflammatory models

Study on Anticancer Activity

A notable study evaluated the effects of derivatives of this compound on human cancer cell lines. The results indicated significant growth inhibition in multiple types of cancer including lung and colorectal cancers. The derivatives exhibited submicromolar antiproliferative activity and good metabolic stability .

Research on Mechanisms

Further research explored the molecular mechanisms underlying its biological activities. It was found that compounds with the pyrazole structure could inhibit the growth of various cancer cell types through apoptosis induction mediated by the p53 pathway . This highlights the potential for these compounds in targeted cancer therapy.

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-5-3-4-6-10(9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHKHFADRGJMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380084
Record name 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-43-7
Record name 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of H2mbpa contribute to the formation of porous materials?

A1: H2mbpa plays a crucial role in constructing the coordination polymer porous material MAF-X8. The molecule acts as an organic ligand, denoted as 'mbpa2-' after losing two protons []. These negatively charged ligands then coordinate with positively charged zinc ions (Zn2+) in a specific arrangement. This interaction, where mbpa2- bridges multiple Zn2+ ions, leads to the formation of a three-dimensional framework structure with single-dimensional pore passages []. Essentially, the molecular structure of H2mbpa, with its ability to bind multiple metal ions, serves as the building block for this porous material.

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